4,4-Difluorochroman-6-amine
Overview
Description
4,4-Difluorochroman-6-amine is a chemical compound with the molecular formula C9H9F2NO It is a derivative of chroman, featuring two fluorine atoms at the 4th position and an amine group at the 6th position
Preparation Methods
The synthesis of 4,4-Difluorochroman-6-amine involves several steps, typically starting with the preparation of the chroman ring structure, followed by the introduction of fluorine atoms and the amine group. One common synthetic route includes the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the difluoromethylation process . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4,4-Difluorochroman-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4,4-Difluorochroman-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Difluorochroman-6-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, while the amine group can form hydrogen bonds, stabilizing the compound within the active site. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4,4-Difluorochroman-6-amine can be compared with other chroman derivatives, such as:
4-Chromanone: Lacks the fluorine atoms and amine group, resulting in different chemical properties and reactivity.
6-Amino-4-chromanone: Similar structure but without the fluorine atoms, affecting its binding affinity and biological activity.
Properties
IUPAC Name |
4,4-difluoro-2,3-dihydrochromen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRVULTNRTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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